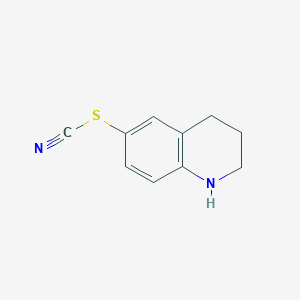

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile

Descripción

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile is a heterocyclic organic compound featuring a tetrahydroquinoline core fused with a sulfanyl (-S-) group and a formonitrile (-C≡N) substituent. The tetrahydroquinoline moiety provides a partially hydrogenated aromatic system, which enhances stability while retaining π-electron interactions critical for biological or chemical applications.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-yl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-13-9-3-4-10-8(6-9)2-1-5-12-10/h3-4,6,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNSNIRGCHXGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)SC#N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Hydrogenation: The quinoline ring is then partially hydrogenated to form the tetrahydroquinoline derivative.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.

Formonitrile Group Addition: The formonitrile group is typically introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the formonitrile group, converting it to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and formonitrile groups can participate in various biochemical interactions, influencing the compound’s overall effect.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound’s closest structural analogs are derived from patented heterocyclic systems, such as those disclosed in pharmacological studies (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid and related derivatives) . These analogs share the tetrahydroquinoline backbone but differ in substituent groups:

Key Observations :

- The sulfanyl group in the target compound may confer greater nucleophilicity compared to amino or carboxylic acid groups in analogs, altering interaction with biological targets (e.g., enzyme active sites).

Pharmacological and Physicochemical Properties

Solubility and Reactivity

- Target Compound : The sulfanyl and nitrile groups may reduce aqueous solubility compared to carboxylic acid-containing analogs (e.g., Example 1) but enhance membrane permeability in drug delivery contexts.

- Example 1 (Carboxylic Acid Derivative) : The -COOH group improves solubility in polar solvents, facilitating bioavailability in hydrophilic environments .

Actividad Biológica

(1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be characterized by its unique structure that combines a tetrahydroquinoline moiety with a sulfanyl group and a formonitrile functional group. This combination is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, certain quinoline derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of sirtuins, which are involved in cancer cell survival and proliferation .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 6H-1-benzopyrano[4,3-b]quinolin-6-one | Breast Cancer | 5.0 | Sirtuin inhibition |

| 77-LH-28-1 | Neuroblastoma | 0.40 | D4 receptor antagonist |

| (R)-D4 | Psoriasis | 0.50 | RORγt inverse agonist |

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have also been evaluated for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) | Target |

|---|---|---|

| Pyrazolo[4,3-c]quinoline | 85% | iNOS |

| Novel Quinoline Derivative | 70% | COX-2 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Sirtuin Inhibition : Inhibiting sirtuins can lead to reduced cancer cell survival.

- Receptor Modulation : Compounds like 77-LH-28-1 show biased agonism at dopamine receptors, which can influence neurochemical pathways relevant to cancer and neurodegenerative diseases .

- Nitric Oxide Synthase Inhibition : This action reduces inflammatory responses in macrophages.

Study on Anticancer Activity

A study evaluated the anticancer effects of various tetrahydroquinoline derivatives against several cancer cell lines. The results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against breast and colon cancer cells .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of tetrahydroquinoline derivatives in a murine model. The results demonstrated significant reductions in pro-inflammatory cytokines and markers of inflammation following treatment with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.